molecular formula C11H10N2O B13060781 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13060781
M. Wt: 186.21 g/mol
InChI Key: WRDDECAIOZVXSW-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a pyrazole ring attached to the phenyl group at the meta position. Its structure combines aromatic and heterocyclic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's ketone group and pyrazole moiety enable diverse reactivity, including alkylation, cyclization, and coordination with metal catalysts . It serves as a precursor for synthesizing bioactive molecules and functional materials, as evidenced by its role in ruthenium-catalyzed C–H alkylation reactions .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(3-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H10N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12-13/h2-8H,1H3

InChI Key

WRDDECAIOZVXSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one typically involves the condensation of pyrazole derivatives with substituted benzaldehydes. One common method includes the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with acetophenone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function .

Comparison with Similar Compounds

1-[3-Cyclohexyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (6fa)

  • Structural Difference : Incorporates a cyclohexyl group at the para position relative to the pyrazole ring.
  • Synthesis : Prepared via ruthenium-catalyzed alkylation using bromocyclohexane, yielding 6fa alongside regioisomers (6fa’, 6fa’’) .
  • Properties: Higher molecular weight (324.22 g/mol) compared to the parent compound (212.23 g/mol).

1-{3-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (trans-6fk)

  • Structural Difference : Features a bulky trans-4-(tert-butyl)cyclohexyl substituent.
  • Synthesis : Achieved in 66% yield using trans-1-bromo-4-(tert-butyl)cyclohexane under similar catalytic conditions .
  • Properties : Exhibits a distinct IR absorption at 1678 cm⁻¹ (C=O stretch), slightly shifted from the parent compound due to steric effects. Melting point (98–99°C) is higher than the parent’s, likely due to improved crystal packing from the rigid cyclohexyl group .

Heterocyclic Derivatives

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

  • Structural Difference : Contains an oxadiazole ring linked to the pyrazole-methyl group.
  • Synthesis : Synthesized via nucleophilic substitution, with yields ranging from 58–68% .
  • Properties : IR spectra show dual C=O stretches (~1710 cm⁻¹ for oxadiazole and ketone). The oxadiazole ring introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent compound .

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

  • Structural Difference: Two pyrazole rings attached to a propanone core.
  • Synthesis : Formed in 52% yield via Al₂O₃-mediated reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one .
  • Properties : The additional pyrazole increases π-π stacking interactions, reflected in higher thermal stability (decomposition >250°C) compared to the parent compound .

Bioactive Analogues

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one (QD Series)

  • Structural Difference : Piperazine and benzoyl substituents replace the pyrazole ring.
  • Synthesis : Prepared via nucleophilic aromatic substitution, achieving >95% purity .
  • Properties : These compounds exhibit dual histamine H3 receptor antagonism and antioxidant activity, contrasting with the parent compound’s lack of reported biological activity .

Chalcone Derivatives (e.g., (E)-1-(3-((4-Hydroxynaphthalen-1-yl)diazenyl)phenyl)ethan-1-one)

  • Structural Difference : Azo and naphthol groups replace the pyrazole.
  • Synthesis : Synthesized via diazo coupling, yielding EGFR/COX-2 dual inhibitors .
  • Properties : The extended conjugation shifts UV-Vis absorbance to longer wavelengths (λmax ~450 nm), unlike the parent compound’s UV profile .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR (C=O, cm⁻¹) Key Application
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one 212.23 Not reported ~1680 Synthetic intermediate
6fa 324.22 98–99 1678 Lipophilic drug candidate
trans-6fk 324.22 98–99 1678 Catalysis studies
QD10 447.52 148–151 1705 Antioxidant agent

Biological Activity

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one, also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazole moiety attached to a phenyl group and an ethanone functional group, which contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name: 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one
  • Molecular Formula: C11H10N2O
  • Molecular Weight: 186.21 g/mol

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and HeLa cells. For instance, one study reported an IC50 value of approximately 4.32 µM against A549 cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .

The mechanism of action for this compound appears to involve the disruption of microtubule assembly, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the vinblastine site on tubulin, further underscoring its potential as an anticancer agent .

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, this compound has shown antimicrobial and antifungal activities. Preliminary studies indicate that it can inhibit the growth of various microbial strains, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AnticancerA549 (Lung Cancer)4.32
HeLa (Cervical Cancer)Not specified
AntimicrobialVarious Bacterial StrainsNot specified
AntifungalVarious Fungal StrainsNot specified

Case Study: Anticancer Activity Evaluation

A detailed study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The evaluation involved assessing cell viability using the MTT assay across multiple concentrations. The results indicated that this compound not only inhibited cancer cell proliferation but also induced apoptosis selectively in malignant cells while sparing normal cells .

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